

Spectroscopic data (NMR, IR) for Fmoc-Thr(Allyl)-OH characterization.

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Compound of Interest

Compound Name: **Fmoc-Thr(Allyl)-OH**

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Characterization of Fmoc-Thr(Allyl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the characterization of N- α -Fmoc-O-allyl-L-threonine (**Fmoc-Thr(Allyl)-OH**). This key building block is utilized in solid-phase peptide synthesis (SPPS) for the introduction of a selectively removable allyl-protected threonine residue. The allyl group offers an orthogonal protection strategy, as it is stable to the piperidine used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin, but can be selectively cleaved under mild conditions using palladium catalysis.

Spectroscopic Data for Characterization

The structural integrity and purity of **Fmoc-Thr(Allyl)-OH** are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. Below are the expected characteristic spectroscopic data based on the analysis of similar Fmoc-protected and allyl-containing amino acids.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Fmoc-Thr(Allyl)-OH**. The following tables summarize the anticipated chemical shifts (δ) for ^1H and

¹³C NMR in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for **Fmoc-Thr(Allyl)-OH**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Fmoc-H (aromatic)	7.80 - 7.30	Multiplet	-
NH (amide)	~7.0 - 6.0	Doublet	~8.0
O-CH ₂ -CH=CH ₂	5.95 - 5.80	Multiplet	-
O-CH ₂ -CH=CH ₂	5.30 - 5.15	Multiplet	-
α -CH (Thr)	~4.40	Multiplet	-
Fmoc-CH	~4.25	Triplet	~7.0
Fmoc-CH ₂	~4.40	Doublet	~7.0
β -CH (Thr)	~4.10	Multiplet	-
O-CH ₂ -CH=CH ₂	4.05 - 3.95	Multiplet	~5.0
γ -CH ₃ (Thr)	~1.20	Doublet	~6.5

Table 2: ¹³C NMR Spectroscopic Data for **Fmoc-Thr(Allyl)-OH**

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~173
C=O (Fmoc)	~156
Fmoc C (quaternary)	~144, ~141
O-CH ₂ -CH=CH ₂	~134
Fmoc C-H (aromatic)	~128, ~127, ~125, ~120
O-CH ₂ -CH=CH ₂	~117
β -CH (Thr)	~76
O-CH ₂ -CH=CH ₂	~70
Fmoc-CH ₂	~67
α -CH (Thr)	~59
Fmoc-CH	~47
γ -CH ₃ (Thr)	~20

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 3: IR Absorption Frequencies for **Fmoc-Thr(Allyl)-OH**

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
N-H (Amide)	~3300	Medium
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	3000 - 2850	Medium
C=O (Carboxylic Acid)	~1710	Strong
C=O (Urethane, Fmoc)	~1690	Strong
C=C (Alkene)	~1645	Medium
N-H bend (Amide II)	~1530	Strong
C-O (Ether)	~1100	Strong

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **Fmoc-Thr(Allyl)-OH** are provided below. These protocols are based on established procedures for the preparation of similar Fmoc-protected amino acids.

Synthesis of Fmoc-Thr(Allyl)-OH

The synthesis of **Fmoc-Thr(Allyl)-OH** involves two main steps: the O-allylation of a suitably protected threonine derivative followed by N-Fmoc protection.

1. O-Allylation of Threonine:

- Materials: L-Threonine, allyl bromide, a suitable base (e.g., sodium hydride), and an appropriate solvent (e.g., anhydrous dimethylformamide - DMF).
- Procedure:
 - To a solution of L-threonine with its amino and carboxyl groups suitably protected (e.g., as a benzyl ester with a Boc-protected amine), add the base at 0 °C under an inert

atmosphere.

- Stir the mixture for a specified time, then add allyl bromide dropwise.
- Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
- Quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
- Selectively deprotect the carboxyl and amino groups to yield O-allyl-L-threonine.

2. N-Fmoc Protection:

- Materials: O-allyl-L-threonine, Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), a base (e.g., sodium bicarbonate), and a solvent mixture (e.g., 1,4-dioxane and water).
- Procedure:
 - Dissolve O-allyl-L-threonine in an aqueous solution of the base.
 - Add a solution of Fmoc-OSu or Fmoc-Cl in the organic solvent.
 - Stir the reaction mixture vigorously at room temperature for several hours.
 - After the reaction is complete (monitored by TLC), acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
 - Filter the precipitate, wash with cold water, and dry under vacuum to obtain **Fmoc-Thr(Allyl)-OH**.

Spectroscopic Characterization

1. NMR Spectroscopy:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

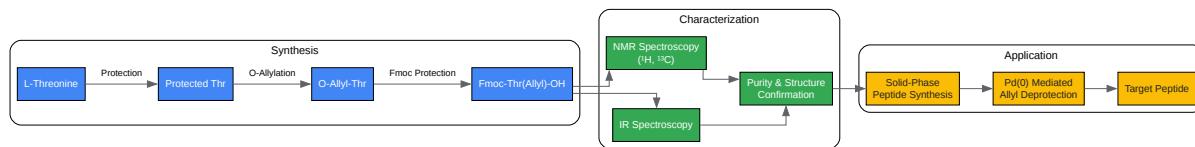
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Fmoc-Thr(Allyl)-OH** in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. Standard pulse programs are used. For ^1H NMR, typically 16-64 scans are sufficient. For ^{13}C NMR, a larger number of scans will be required for good signal-to-noise.
- Data Processing: Process the acquired free induction decays (FIDs) with appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

2. IR Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

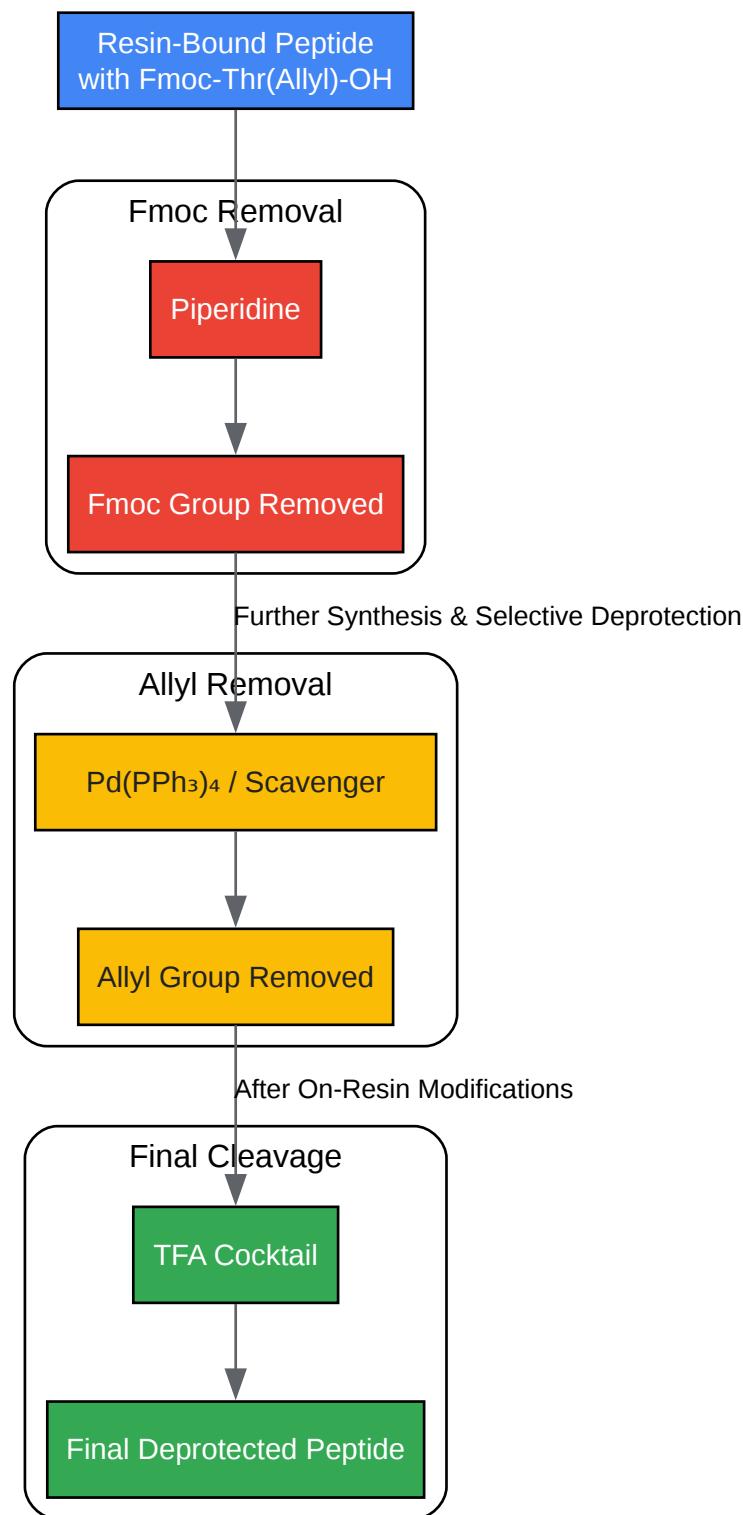
Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involved in the characterization and application of **Fmoc-Thr(Allyl)-OH**.



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Synthesis and Characterization Workflow

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Orthogonal Deprotection Strategy

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